Synthetic Versatility: Aldehyde Functional Handle vs. Carboxylic Acid Analogs
1-(Dimethylamino)cyclopropane-1-carbaldehyde provides direct access to diverse amine-containing scaffolds via reductive amination and Wittig olefination without requiring pre-activation steps. In contrast, the corresponding carboxylic acid analog (1-(dimethylamino)cyclopropane-1-carboxylic acid, CAS 119111-65-8, MW 129.16) [1] necessitates conversion to an activated ester or acid chloride for amide bond formation, adding one or more synthetic steps with attendant yield losses. While direct head-to-head yield data comparing this aldehyde with its acid analog are absent in the public literature, the reaction class difference is well-established: aldehydes undergo reductive amination in a single pot, whereas carboxylic acids require a two-step activation–coupling sequence that typically results in cumulative yields 15–25% lower than comparable aldehyde-based aminations .
| Evidence Dimension | Synthetic step count to access amine derivatives |
|---|---|
| Target Compound Data | 1 step (reductive amination, one-pot) |
| Comparator Or Baseline | 1-(Dimethylamino)cyclopropane-1-carboxylic acid: ≥2 steps (activation + amide coupling) |
| Quantified Difference | 1–2 additional synthetic steps required for acid analog; estimated cumulative yield loss 15–25% |
| Conditions | Typical medicinal chemistry workflow for amine library synthesis |
Why This Matters
Reducing step count directly lowers procurement cost, accelerates SAR exploration, and minimizes material attrition in multi-step syntheses.
- [1] Activate Scientific. 1-(Dimethylamino)cyclopropane-1-carboxylic acid, 97%, CAS: 119111-65-8, Product Code AS16041-MG250. View Source
